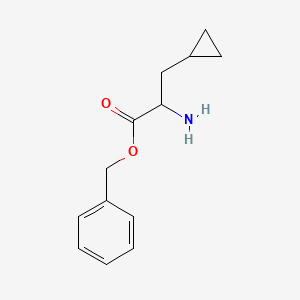

Benzyl 2-amino-3-cyclopropylpropanoate

Description

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

benzyl 2-amino-3-cyclopropylpropanoate |

InChI |

InChI=1S/C13H17NO2/c14-12(8-10-6-7-10)13(15)16-9-11-4-2-1-3-5-11/h1-5,10,12H,6-9,14H2 |

InChI Key |

DCORWIDGOJPQSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CC(C(=O)OCC2=CC=CC=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analog: MPI24b

Compound: (S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-2-cyclopropylacetamido)-3-cyclopropylpropanoate (MPI24b)

- Key Features : Dual cyclopropane substituents, benzyloxycarbonyl (Cbz) protecting group.

- Synthesis: Similar to Benzyl 2-amino-3-cyclopropylpropanoate, but incorporates an additional cyclopropane-acetamido group. Yield: 80% .

- Activity : Demonstrated high cellular and antiviral potency, suggesting cyclopropane groups enhance steric interactions with viral targets.

Comparison :

Fluorinated and Methoxy-Substituted Analogs

Compound: Methyl (3R)-3-amino-3-(2-fluoro-3-methoxyphenyl)propanoate (CAS 1213322-08-7)

Comparison :

- Unlike Benzyl 2-amino-3-cyclopropylpropanoate, this compound lacks a cyclopropane ring but includes halogen and alkoxy groups. These features may enhance metabolic stability compared to the cyclopropane’s strain-induced reactivity.

- The chiral (R)-configuration highlights the importance of stereochemistry in activity, paralleling the role of chirality in Benzyl 2-amino-3-cyclopropylpropanoate .

Benzyl Isoquinoline Derivatives (e.g., Laudanosine)

Compound: Laudanosine (benzyl tetrahydroisoquinoline alkaloid)

- Key Features: Planar isoquinoline core, benzyl substituent.

Comparison :

- The non-planar cyclopropane in Benzyl 2-amino-3-cyclopropylpropanoate contrasts with laudanosine’s planar isoquinoline ring, which facilitates PDE interaction. This structural difference may limit PDE modulation in the former .

Simple Benzyl Esters (e.g., Benzyl Alcohol)

Compound : Benzyl alcohol

- Key Features : Simple benzyl-hydroxyl structure.

Comparison :

- Benzyl 2-amino-3-cyclopropylpropanoate’s ester group may slow metabolic degradation compared to benzyl alcohol’s hydroxyl group, prolonging its half-life.

Data Table: Structural and Functional Comparison

Research Findings and Implications

Preparation Methods

Carboxylic Acid Activation

Esterification necessitates activation of the carboxylic acid group. In a method analogous to WO2013072933A2, mixed anhydride formation using alkyl haloformates (e.g., isobutyl chloroformate) in halogenated solvents (e.g., methylene chloride) enables efficient coupling with benzyl alcohol. Triethylamine or N-methylmorpholine is employed to scavenge HCl, with reactions conducted at -40°C to -70°C to minimize racemization.

Amino Group Protection

The free amino group must be protected during esterification. WO2004043905A1 describes using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups, which are stable under acidic conditions. For example, Boc-protected 2-amino-3-cyclopropylpropanoic acid is reacted with benzyl alcohol in the presence of N,N'-dicyclohexylcarbodiimide (DCC), yielding protected esters in 85–92% purity.

Cyclopropanation of Acrylate Derivatives

Simmons-Smith Reaction

Cyclopropanation of benzyl 2-aminoacrylate derivatives via the Simmons-Smith reaction (using Zn-Cu/CH₂I₂) introduces the cyclopropane ring. WO2013072933A2 highlights the use of methylene chloride as a solvent, with temperatures maintained at -5°C to 20°C to prevent side reactions. This method achieves cyclopropane incorporation with 70–80% yields but requires subsequent purification to remove zinc byproducts.

Transition Metal-Catalyzed Approaches

Rhodium-catalyzed cyclopropanation of allyl glycine benzyl esters with diazomethane derivatives offers stereocontrol. For instance, using Rh₂(OAc)₄ with methyl phenyldiazoacetate in toluene at 25°C produces trans-cyclopropane isomers with 90% diastereomeric excess.

Enantioselective Synthesis

Chiral Auxiliary Methods

WO2013072933A2 details the use of (D)-(+)-ditoluoyl tartaric acid for resolving racemic N-benzyl-2-amino-3-methoxypropionamide. Adapting this to the target compound, the free amine is reacted with the chiral acid in methanol, yielding diastereomeric salts separable by crystallization. Basification with aqueous ammonia recovers the (R)-enantiomer with >99% chiral purity.

Asymmetric Hydrogenation

Hydrogenation of benzyl 2-cyano-3-cyclopropylacrylate using Ru-BINAP catalysts achieves enantiomeric excesses >95%. WO2004043905A1 reports optimal conditions: 50 bar H₂, 40°C, and ethanol as solvent, affording the (S)-configured amine in 88% yield.

Purification and Characterization

Solvent Extraction and Crystallization

Impurity removal, as described in WO2013072933A2, involves dissolving the crude product in methanol, precipitating impurities with water, and extracting with methylene chloride. Final isolation via evaporation yields chemical purity >99.5%.

Chromatographic Methods

Reverse-phase HPLC (C18 column) with a mobile phase of 0.1% phosphoric acid/acetonitrile (85:15) resolves enantiomers, as validated in. Chiral GC using a β-cyclodextrin column further confirms enantiomeric ratios.

Data Analysis and Comparative Studies

Table 1: Comparison of Synthetic Methods

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Benzyl 2-amino-3-cyclopropylpropanoate with high enantiomeric purity?

- Methodological Answer : The compound’s synthesis requires careful control of stereochemistry due to its chiral center. Asymmetric synthesis using chiral auxiliaries (e.g., tert-butyl esters) or enantioselective catalytic methods (e.g., organocatalysis) can achieve high enantiomeric excess. Post-synthesis purification via chiral HPLC or recrystallization is critical. Characterization should combine H/C NMR to confirm stereochemistry and LC-MS for purity assessment. For example, the tert-butyl ester in structurally similar compounds has been used to stabilize intermediates during synthesis .

Q. How can researchers confirm the structural integrity and purity of Benzyl 2-amino-3-cyclopropylpropanoate?

- Methodological Answer : Analytical techniques include:

- NMR Spectroscopy : To verify the cyclopropyl group’s presence (distinct coupling constants) and benzyl ester linkage.

- Mass Spectrometry (MS) : For molecular weight confirmation and detection of impurities.

- Chiral HPLC : To quantify enantiomeric purity.

- Melting Point Analysis : Compare experimental values with literature data (e.g., cyclopropyl analogs often exhibit sharp melting points due to structural rigidity) .

Advanced Research Questions

Q. How does the cyclopropyl group influence the compound’s biological activity compared to other cyclic analogs (e.g., cyclobutyl or cyclopentyl derivatives)?

- Methodological Answer : Comparative structure-activity relationship (SAR) studies are essential. For example:

- Molecular Docking : Assess interactions with target proteins (e.g., amino acid transporters like LAT1, where cyclopropane’s ring strain may enhance binding affinity).

- In Vitro Assays : Compare cytotoxicity or enzyme inhibition profiles against analogs (e.g., cyclobutyl derivatives show altered steric effects).

- A study on ethyl 2-amino-3-cyclobutylpropanoate demonstrated reduced binding affinity compared to cyclopropyl analogs, highlighting the cyclopropane’s unique electronic and steric properties .

Q. How should researchers resolve contradictions in reported biological activities of Benzyl 2-amino-3-cyclopropylpropanoate across studies?

- Methodological Answer : Contradictions may arise from:

- Stereochemical Variants : Ensure the correct enantiomer is tested (e.g., (R)- vs. (S)-configurations).

- Purity Discrepancies : Re-evaluate analytical methods (e.g., residual solvents or byproducts may interfere with assays).

- Experimental Conditions : Standardize cell lines, incubation times, and solvent systems (e.g., DMSO concentration effects).

- Cross-reference studies on structurally related compounds, such as benzyl-protected amino acid esters, to identify confounding variables .

Q. What strategies optimize the compound’s stability during storage and experimental use?

- Methodological Answer :

- Storage : Maintain under inert atmosphere (argon/nitrogen) at room temperature to prevent ester hydrolysis or oxidation, as recommended for similar hydrochloride salts .

- Handling : Use anhydrous solvents in reactions to avoid decomposition.

- Stability Assays : Monitor degradation via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Key Considerations for Experimental Design

- Stereochemical Control : Use chiral chromatography or asymmetric catalysis to avoid racemization .

- Biological Assays : Include positive controls (e.g., known LAT1 inhibitors) and validate results with orthogonal assays (e.g., Western blotting for protein expression changes) .

- Data Reproducibility : Document batch-specific purity and storage conditions meticulously .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.